8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride, also known as CCTQ, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the quinoline family, and is characterized by its yellow-orange color and its strong odor. CCTQ is a powerful reagent, and is often used in the synthesis of other compounds. It has also been used in a variety of biochemical and physiological studies, as it has a number of interesting properties. In
Scientific Research Applications
Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities. Additionally, quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
For instance, quinoline is an essential segment of both natural and synthetic compounds. The pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications . Quinoline and its derivatives are used in the synthesis of a wide range of bioactive compounds .
As for “8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride”, it is a product for proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments related to protein structure, function, and interactions .
For instance, quinoline is an essential segment of both natural and synthetic compounds. The pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications . Quinoline and its derivatives are used in the synthesis of a wide range of bioactive compounds .
As for “8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride”, it is a product for proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments related to protein structure, function, and interactions .
properties
IUPAC Name |
8-chloro-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS/c15-10-4-1-3-8-9(14(16)18)7-11(17-13(8)10)12-5-2-6-19-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTIDETXSKYGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225370 | |
Record name | 8-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160256-77-8 | |
Record name | 8-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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